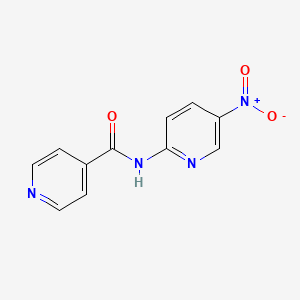
N-(5-nitro-2-pyridinyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-nitro-2-pyridinyl)isonicotinamide, commonly known as NITD-304, is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases caused by viral infections. This chemical compound has shown promising results in pre-clinical studies and has the potential to be developed into a clinically useful drug.
作用機序
NITD-304 targets the NS4B protein of the virus, which is essential for viral replication. The NS4B protein plays a crucial role in the formation of the viral replication complex, which is responsible for the replication of the virus. NITD-304 inhibits the function of the NS4B protein, leading to the disruption of the viral replication complex. This, in turn, prevents the replication of the virus, thereby limiting its spread.
Biochemical and Physiological Effects:
NITD-304 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, making it a potential drug candidate for the treatment of viral infections. NITD-304 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the advantages of NITD-304 is its high potency against various viruses. It has also shown good pharmacokinetic properties, making it a potential drug candidate for the treatment of viral infections. However, one of the limitations of NITD-304 is its low solubility in water, which may pose challenges in its formulation for clinical use.
将来の方向性
There are several future directions for the study of NITD-304. One area of research is the development of more potent analogs of NITD-304 with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the use of NITD-304 in combination with other antiviral drugs to enhance its efficacy. Additionally, there is a need for more studies to investigate the potential use of NITD-304 in the treatment of other diseases, such as cancer and inflammation.
Conclusion:
In conclusion, N-(5-nitro-2-pyridinyl)isonicotinamide, or NITD-304, is a chemical compound with promising antiviral properties. It has shown potential in the treatment of various viral infections and has minimal toxicity and good pharmacokinetic properties. Future research should focus on the development of more potent analogs of NITD-304, investigation of its use in combination with other antiviral drugs, and the exploration of its potential use in the treatment of other diseases.
合成法
The synthesis of NITD-304 involves the reaction of isonicotinamide with 5-nitro-2-pyridinecarboxylic acid in the presence of a base. The reaction proceeds through an acid-base reaction followed by a dehydration reaction, yielding NITD-304 as the final product. The synthesis method is relatively simple, and the yield of the product is high.
科学的研究の応用
NITD-304 has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of various viruses, including dengue virus, yellow fever virus, and West Nile virus. NITD-304 works by targeting the viral NS4B protein, which is essential for viral replication. Inhibition of the NS4B protein leads to the suppression of viral replication, thereby limiting the spread of the virus. NITD-304 has also shown potential in the treatment of other diseases, such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-(5-nitropyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-11(8-3-5-12-6-4-8)14-10-2-1-9(7-13-10)15(17)18/h1-7H,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLXRQOJPZPWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)

![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
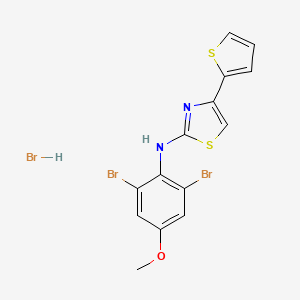
![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
![1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4996333.png)
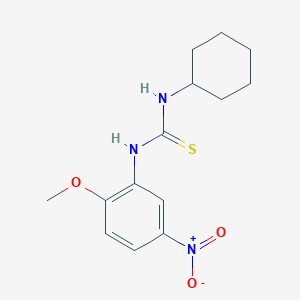
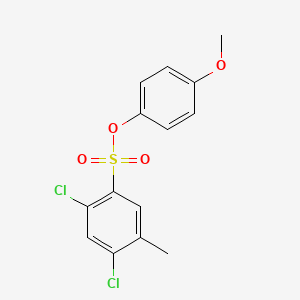
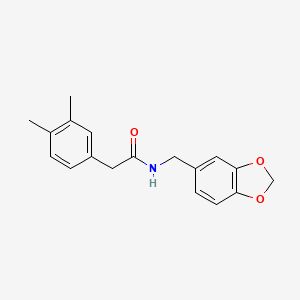

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4996364.png)